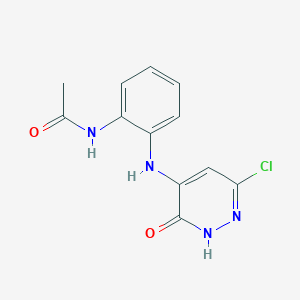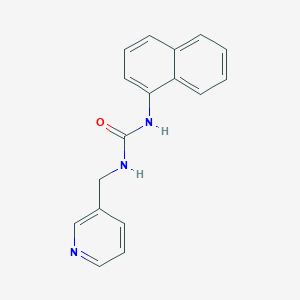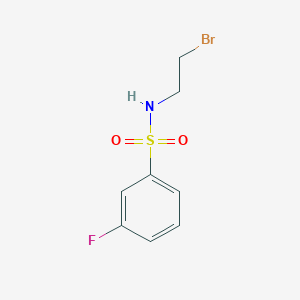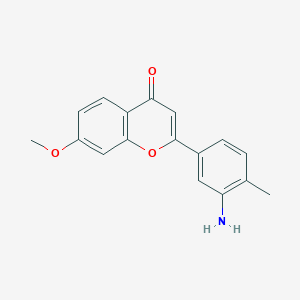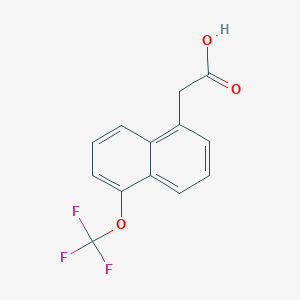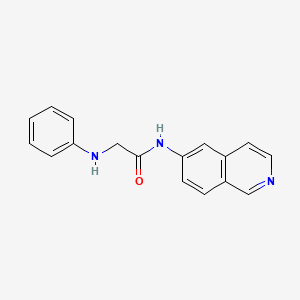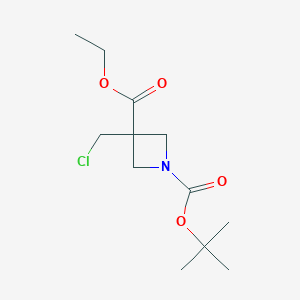
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a chloromethyl group attached to the azetidine ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, ethyl, and chloromethyl groups are introduced through substitution reactions using suitable reagents.
Esterification: The ester functional groups are introduced through esterification reactions using carboxylic acids and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tert-Butyl 3-chloromethyl azetidine-1,3-dicarboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both tert-butyl and ethyl groups, along with the chloromethyl group, allows for diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C12H20ClNO4 |
|---|---|
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20ClNO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
JWPNKSFKXNGZNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


